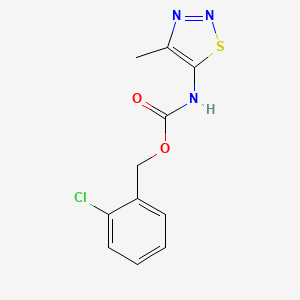

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

CAS No.: 343373-92-2

Cat. No.: VC4602310

Molecular Formula: C11H10ClN3O2S

Molecular Weight: 283.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343373-92-2 |

|---|---|

| Molecular Formula | C11H10ClN3O2S |

| Molecular Weight | 283.73 |

| IUPAC Name | (2-chlorophenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate |

| Standard InChI | InChI=1S/C11H10ClN3O2S/c1-7-10(18-15-14-7)13-11(16)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |

| Standard InChI Key | AHDPNZRCERFBEC-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)NC(=O)OCC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises a 1,2,3-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At the 4-position, a methyl group () is attached, while the 5-position is functionalized with a carbamate group () linked to a 2-chlorobenzyl moiety . The IUPAC name is (2-chlorophenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate, reflecting this substitution pattern .

Stereoelectronic Properties

The thiadiazole ring contributes to the molecule’s aromaticity, with electron-withdrawing effects from the sulfur and nitrogen atoms influencing reactivity. The 2-chlorobenzyl group introduces steric bulk and lipophilicity, while the carbamate linker provides potential sites for hydrogen bonding . The SMILES string CC1=C(SN=N1)NC(=O)OCC2=CC=CC=C2Cl and InChIKey AHDPNZRCERFBEC-UHFFFAOYSA-N encode these structural features, enabling computational modeling and database searches.

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis protocol for this compound is documented in the provided sources, analogous 1,2,3-thiadiazole carbamates are typically synthesized via:

-

Cyclization reactions of thiosemicarbazides with α-haloketones or α-diazo compounds.

-

Carbamate coupling between thiadiazol-5-amines and chloroformate esters .

Hypothetical Route Based on Analogous Compounds

A plausible synthesis begins with 4-methyl-1,2,3-thiadiazol-5-amine, which reacts with 2-chlorobenzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage . This mirrors methods used for 1,2,5-thiadiazole carbamates, where chloroformates react with secondary amines on the heterocycle .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include ~3350 cm, ~1700 cm, and aromatic ~550 cm .

-

NMR: NMR would show signals for the methyl group (~2.5 ppm), thiadiazole protons (~8.3 ppm), and 2-chlorobenzyl aromatic protons (7.2–7.6 ppm) .

Analytical Methods for Characterization

Chromatographic Techniques

-

HPLC: Reverse-phase HPLC with C18 columns and UV detection (~254 nm) could resolve this compound from analogues .

-

GC-MS: Suitable for volatility-enhanced derivatives (e.g., silylation) .

Mass Spectrometry

The molecular ion peak at m/z 283.73 would fragment via loss of the carbamate group (, 60 Da) and chlorine radical elimination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume